molecular formula C12H8Br2N2O2S B11665177 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11665177
M. Wt: 404.08 g/mol
InChI Key: WEBVYEVUWMNOFQ-GIDUJCDVSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both the thiophene ring and the hydrazone linkage, which contribute to its distinct chemical and biological properties. Its dibromo-substituted phenyl ring also adds to its reactivity and potential for various chemical modifications.

Properties

Molecular Formula

C12H8Br2N2O2S

Molecular Weight

404.08 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H8Br2N2O2S/c13-8-4-7(11(17)9(14)5-8)6-15-16-12(18)10-2-1-3-19-10/h1-6,17H,(H,16,18)/b15-6+

InChI Key

WEBVYEVUWMNOFQ-GIDUJCDVSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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